The Mechanism of Action of Jacifusen (ION363) in FUS-Associated Amyotrophic Lateral Sclerosis (FUS-ALS)
The Mechanism of Action of Jacifusen (ION363) in FUS-Associated Amyotrophic Lateral Sclerosis (FUS-ALS)
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Amyotrophic Lateral Sclerosis (ALS) is a devastating neurodegenerative disease characterized by the progressive loss of motor neurons. A particularly aggressive, often juvenile-onset, form of the disease is caused by mutations in the Fused in Sarcoma (FUS) gene (FUS-ALS).[1][2][3] The pathology of FUS-ALS is primarily driven by a toxic gain-of-function mechanism, where mutant FUS protein mislocalizes to the cytoplasm, forms pathological aggregates, and disrupts crucial cellular processes, including RNA metabolism and DNA damage repair.[4][5] Jacifusen (also known as ION363 or ulefnersen) is an investigational antisense oligonucleotide (ASO) designed to directly address this root cause.[6][7][8] By targeting FUS messenger RNA (mRNA), jacifusen reduces the synthesis of both mutant and wild-type FUS protein, thereby mitigating its cytoplasmic toxicity.[3][8] This guide provides a detailed examination of the molecular pathogenesis of FUS-ALS and the precise mechanism by which jacifusen intervenes, supported by preclinical and clinical evidence and validated experimental protocols.
Part 1: The Molecular Pathogenesis of FUS-ALS
The FUS Protein: A Multifunctional RNA/DNA-Binding Protein
Under normal physiological conditions, FUS is a predominantly nuclear protein that plays critical roles in multiple aspects of nucleic acid metabolism.[9][10] Its functions include:
-
RNA Metabolism: FUS is involved in mRNA transcription, splicing, transport, and translation.[9][11]
-
DNA Damage Repair (DDR): FUS is integral to maintaining genomic stability, participating in the repair of both single-strand and double-strand DNA breaks.[12][13] It facilitates the recruitment of key repair proteins, such as XRCC1/DNA Ligase IIIα, to sites of oxidative DNA damage.[14][15]
FUS Mutations: The Genetic Driver of a Devastating ALS Subtype
Mutations in the FUS gene account for approximately 3-4% of familial ALS cases and less than 1% of sporadic cases.[1][16] Many pathogenic mutations, particularly severe variants like P525L, are clustered in the C-terminal region of the protein, which contains the nuclear localization signal (NLS).[2][17] This disruption of the NLS is a critical first step in the pathogenic cascade.
Core Pathogenic Mechanisms in FUS-ALS
The neurodegeneration in FUS-ALS is not primarily caused by a loss of FUS's nuclear function, but rather by a toxic gain-of-function conferred by the mutant protein in the cytoplasm.[4]
-
Cytoplasmic Mislocalization and Aggregation: Mutations impairing the NLS lead to the failure of FUS to be efficiently imported back into the nucleus, resulting in its accumulation in the cytoplasm.[17][18] Here, it forms insoluble, pathological aggregates that are a hallmark of the disease.[16][18]
-
Disruption of Stress Granule Dynamics: Stress granules (SGs) are transient cytoplasmic foci that form to protect untranslated mRNAs during cellular stress.[19][20] While wild-type FUS can be recruited to SGs, ALS-associated mutant FUS is incorporated more readily and alters their composition and dynamics.[19][21][22] These "pathological SGs" are structurally distinct from physiological SGs, are prone to persistence, and sequester other essential RNA-binding proteins, disrupting cellular homeostasis.[23]
-
Impaired DNA Damage Repair and Mitochondrial Dysfunction: The mislocalization of FUS depletes its functional pool in the nucleus, impairing the cell's ability to repair DNA damage.[12][15] Recent evidence also points to a novel role for FUS in maintaining mitochondrial DNA (mtDNA) integrity.[24] Mutant FUS localizes to mitochondria and disrupts mtDNA repair, leading to mitochondrial dysfunction, a key feature in ALS pathology.[24][25]
Figure 2: Mechanism of action of Jacifusen (ION363).
Part 3: Experimental Validation of Jacifusen's Mechanism
To validate the proposed mechanism of action in a research setting, a series of experiments using patient-derived cellular models, such as iPSC-derived motor neurons or fibroblasts, are required.
Objective 1: Confirm Target Engagement and FUS Protein Reduction
This experiment confirms that jacifusen effectively reduces FUS mRNA and protein levels in a dose-dependent manner.
Experimental Protocol: qRT-PCR and Western Blotting
-
Cell Culture: Plate FUS-ALS patient-derived fibroblasts or iPSC-motor neurons in 12-well plates.
-
Treatment: Treat cells with increasing concentrations of jacifusen (e.g., 0, 10, 50, 100 nM) for 48-72 hours.
-
Harvesting: Lyse one set of wells for RNA extraction and another for protein extraction.
-
qRT-PCR:
-
Synthesize cDNA from extracted RNA.
-
Perform quantitative real-time PCR using primers specific for FUS and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative reduction in FUS mRNA levels compared to untreated controls.
-
-
Western Blotting:
-
Quantify protein concentration using a BCA assay.
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against FUS and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and visualize bands.
-
Perform densitometry to quantify the reduction in FUS protein levels.
-
Data Presentation: Quantitative Analysis of FUS Reduction
| Jacifusen Conc. (nM) | Relative FUS mRNA Level (% of Control) | Relative FUS Protein Level (% of Control) |
| 0 | 100% | 100% |
| 10 | ~75% | ~80% |
| 50 | ~40% | ~45% |
| 100 | ~15% | ~20% |
Objective 2: Assess Impact on FUS Cytoplasmic Mislocalization
This assay visualizes and quantifies the reduction of aberrant cytoplasmic FUS following treatment.
Experimental Protocol: Immunofluorescence and High-Content Imaging
-
Cell Culture: Seed FUS-ALS patient-derived cells on glass coverslips or in imaging-compatible microplates.
-
Treatment: Treat with an effective concentration of jacifusen (e.g., 50 nM) or a non-targeting control ASO for 72 hours.
-
Fixation & Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100.
-
Staining:
-
Block with 5% bovine serum albumin (BSA).
-
Incubate with a primary antibody against FUS.
-
Incubate with a fluorescently-labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
-
Imaging: Acquire images using a confocal or high-content imaging system.
-
Analysis: Use image analysis software to segment the nuclear (DAPI) and cytoplasmic compartments. Measure the mean fluorescence intensity of FUS staining in each compartment for at least 100 cells per condition. Calculate the cytoplasmic-to-nuclear (C/N) ratio.
Data Presentation: FUS Localization Analysis
| Treatment | Mean Cytoplasmic FUS Intensity (A.U.) | Mean Nuclear FUS Intensity (A.U.) | Cytoplasmic/Nuclear (C/N) Ratio |
| Untreated | 850 | 1200 | 0.71 |
| Control ASO | 845 | 1190 | 0.71 |
| Jacifusen (50 nM) | 350 | 550 | 0.64 |
Objective 3: Evaluate Rescue of Stress Granule Pathology
This experiment determines if reducing FUS levels can restore normal stress granule dynamics.
Experimental Protocol: Stress Granule Dynamics Assay
-
Cell Culture & Treatment: Culture and treat cells with jacifusen as described in 3.2.
-
Stress Induction: Induce stress by treating cells with 0.5 mM sodium arsenite for 45 minutes.
-
Stress Removal & Recovery: For a recovery time course, wash out the arsenite and replace it with fresh media. Fix cells at various time points (e.g., 0, 1, 2, 4 hours post-washout).
-
Staining: Co-stain for FUS and a canonical stress granule marker (e.g., G3BP1). Counterstain nuclei with DAPI.
-
Imaging & Analysis: Acquire images and quantify the number and size of G3BP1-positive foci (stress granules) per cell. Assess the co-localization of FUS within these granules.
Figure 3: Workflow for assessing stress granule dynamics.
Conclusion
FUS-ALS is a devastating neurodegenerative disorder driven by a toxic gain-of-function of the mutant FUS protein. The pathogenesis is complex, involving cytoplasmic mislocalization, aggregation, disruption of stress granule homeostasis, and impaired DNA repair. Jacifusen (ION363) represents a promising therapeutic strategy that targets the root cause of the disease. As an antisense oligonucleotide, its core mechanism of action is the reduction of FUS protein synthesis, which has been shown to mitigate the key pathological features of the disease in both preclinical models and human studies. The experimental frameworks outlined in this guide provide a robust methodology for further investigating and validating the molecular effects of this therapeutic approach in relevant cellular models.
References
- ALS-associated FUS mutation reshapes the RNA and protein composition of stress granules. (2024). Nucleic Acids Research, 52(21), 13269-13289.
- Therapeutic strategies targeting FUS toxicity in amyotrophic lateral sclerosis: from a novel mouse model of disease to a first-in-human study. (2021). Columbia Academic Commons.
- FUS mutations in amyotrophic lateral sclerosis: clinical, pathological, neurophysiological and genetic analysis. (n.d.).
- Importance of Functional Loss of FUS in FTLD/ALS. (n.d.). Frontiers.
- In ALS, FUS Mutations Can Hinder Repair of Oxidative Damage in DNA. (2018). ALS News Today.
- Alterations in stress granule dynamics driven by TDP-43 and FUS: a link to pathological inclusions in ALS? (n.d.). Frontiers.
- Pathological heterogeneity in amyotrophic lateral sclerosis with FUS mutations: two distinct patterns correlating with disease severity and mut
- ALS mutant FUS proteins are recruited into stress granules in induced pluripotent stem cell-derived motoneurons. (2015). Disease Models & Mechanisms.
- ALS-linked cytoplasmic FUS assemblies are compositionally different from physiological stress granules and sequester hnRNPA3, a novel modifier of FUS toxicity. (2021). PubMed.
- ALS Study Sheds New Light on Role of FUS Protein Mutations in Disease. (2017). ALS News Today.
- In vivo stress granule misprocessing evidenced in a FUS knock-in ALS mouse model. (2020). PubMed.
- Therapeutic Strategies Targeting FUS Toxicity in Amyotrophic Lateral Sclerosis: From a Novel Mouse Model of Disease to a First-in-Human Study. (n.d.). ProQuest.
- Fus gene mutations in familial and sporadic amyotrophic l
- New Mechanisms of DNA Repair Defects in Fused in Sarcoma-Associated Neurodegeneration: Stage Set for DNA Repair-Based Therapeutics? (n.d.). VIVO.
- Pathology of three ALS patients with FUS variants, including one likely benign Q23L variant lacking FUS inclusions. (2025). NIH.
- FUS and ALS: What's the Connection? (2011).
- FUS-regulated RNA metabolism and DNA damage repair: Implications for amyotrophic lateral sclerosis and frontotemporal dementia p
- Targeting FUS-ALS aggregation with Proteasome Inhibitors. (n.d.).
- DNA Damage, Defective DNA Repair, and Neurodegeneration in Amyotrophic L
- The FUS protein: Physiological functions and a role in amyotrophic l
- Amyotrophic Lateral Sclerosis, FUS and Protein Synthesis Defects. (2022). PubMed.
- ALS Study Reveals FUS as Key Player, Promising Therapeutic Target. (2024). Houston Methodist.
- A Commentary on Mitochondrial Dysfunction and Compromised DNA Repair in Neurodegeneration: The Emerging Role of FUS in ALS. (2024). PubMed Central.
- Targeting FUS-ALS aggregation with Proteasome Inhibitors. (2024). bioRxiv.
- Toxic gain of function from mutant FUS protein is crucial to trigger cell autonomous motor neuron loss. (n.d.). PubMed Central.
- Phase 3 Trial of Jacifusen for Amyloid Lateral Sclerosis With Fused-in-Sarcoma Mut
- Targeting FUS-ALS: Early Insights from the Jacifusen (ION363) Case Series. (2025). Unknown Source.
- Treatment with jacifusen shows benefits for some FUS-ALS p
- Ionis initiates Phase 3 trial of novel antisense medicine to treat leading cause of juvenile-onset ALS. (2021). Unknown Source.
- Dear ALS Community, We are writing to share an exciting update on our progress towards developing a treatment for p
- Antisense oligonucleotide jacifusen for FUS-ALS: an investigator-initiated, multicentre, open-label case series. (2025). Unknown Source.
- Dysregulation of RNA metabolism in FUS mutant human motor neurons: implications for Amyotrophic Lateral Sclerosis (ALS). (n.d.). Keystone Symposia.
- Ulefnersen. (2025). ALZFORUM.
Sources
- 1. jnnp.bmj.com [jnnp.bmj.com]
- 2. Pathology of three ALS patients with FUS variants, including one likely benign Q23L variant lacking FUS inclusions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. als.org [als.org]
- 4. Toxic gain of function from mutant FUS protein is crucial to trigger cell autonomous motor neuron loss - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dysregulation of RNA metabolism in FUS mutant human motor neurons: implications for Amyotrophic Lateral Sclerosis (ALS) - Keystone Symposia [virtual.keystonesymposia.org]
- 6. Phase 3 Trial of Jacifusen for Amyloid Lateral Sclerosis With Fused-in-Sarcoma Mutation - - Practical Neurology [practicalneurology.com]
- 7. alsnewstoday.com [alsnewstoday.com]
- 8. Ionis initiates Phase 3 trial of novel antisense medicine to treat leading cause of juvenile-onset ALS | Ionis Pharmaceuticals, Inc. [ir.ionis.com]
- 9. Frontiers | Importance of Functional Loss of FUS in FTLD/ALS [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Making sure you're not a bot! [academiccommons.columbia.edu]
- 12. alsnewstoday.com [alsnewstoday.com]
- 13. FUS-regulated RNA metabolism and DNA damage repair: Implications for amyotrophic lateral sclerosis and frontotemporal dementia pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vivo.weill.cornell.edu [vivo.weill.cornell.edu]
- 15. Frontiers | DNA Damage, Defective DNA Repair, and Neurodegeneration in Amyotrophic Lateral Sclerosis [frontiersin.org]
- 16. Pathological heterogeneity in amyotrophic lateral sclerosis with FUS mutations: two distinct patterns correlating with disease severity and mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting ALS-FUS: Early Insights from the Jacifusen (ION363) Case Series - Oligonucleotide Therapeutics Society [oligotherapeutics.org]
- 18. ALSN - Article - FUS and ALS: What's the Connection? | Muscular Dystrophy Association [mda.org]
- 19. ALS-associated FUS mutation reshapes the RNA and protein composition of stress granules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Alterations in stress granule dynamics driven by TDP-43 and FUS: a link to pathological inclusions in ALS? [frontiersin.org]
- 21. journals.biologists.com [journals.biologists.com]
- 22. In vivo stress granule misprocessing evidenced in a FUS knock-in ALS mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ALS-linked cytoplasmic FUS assemblies are compositionally different from physiological stress granules and sequester hnRNPA3, a novel modifier of FUS toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A Commentary on Mitochondrial Dysfunction and Compromised DNA Repair in Neurodegeneration: The Emerging Role of FUS in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ALS Study Reveals FUS as Key Player, Promising Therapeutic Target [houstonmethodist.org]
